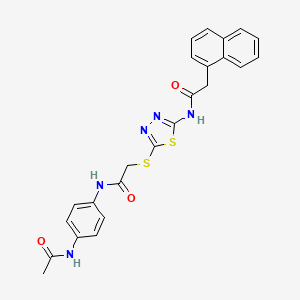
N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamidophenyl group and a thiadiazole moiety linked to a naphthyl group. The molecular formula is C20H22N4O2S, and it possesses unique properties that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. The thiadiazole ring is known for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also induce apoptosis in cancer cells through the activation of caspases and modulation of oxidative stress pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Human Cancer Cell Lines :
- Structure-Activity Relationship :
-
Mechanisms of Action :
- The compound's anticancer effects are believed to involve several mechanisms:
- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, leading to reduced proliferation rates in treated cells.
- Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Oxidative Stress Modulation : By altering reactive oxygen species (ROS) levels, it can induce oxidative damage selectively in cancer cells .
- The compound's anticancer effects are believed to involve several mechanisms:
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 4.27 | Skin (SK-MEL-2) | Apoptosis induction |
| Compound B | 0.794 | Breast (BT474) | Cell cycle arrest |
| N-(4-acetamidophenyl)-2... | 9 | Prostate (PC3) | ROS modulation |
特性
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-15(30)25-18-9-11-19(12-10-18)26-22(32)14-33-24-29-28-23(34-24)27-21(31)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-14H2,1H3,(H,25,30)(H,26,32)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOQTSUZCBDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













